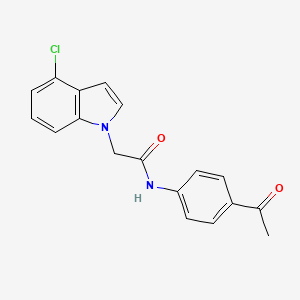

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C18H15ClN2O2 |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(4-chloroindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15ClN2O2/c1-12(22)13-5-7-14(8-6-13)20-18(23)11-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11H2,1H3,(H,20,23) |

InChI Key |

SVXTWDWYIYVIAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of N-(4-Acetylphenyl)-2-Chloroacetamide

The initial step focuses on preparing the acetamide intermediate through nucleophilic acyl substitution:

Reagents :

- 4-Aminoacetophenone (1.0 equiv)

- Chloroacetyl chloride (1.2 equiv)

- Dichloromethane (DCM) solvent (0.4 M)

- Triethylamine (TEA, 1.5 equiv) as base

Procedure :

4-Aminoacetophenone is dissolved in anhydrous DCM under nitrogen atmosphere. Chloroacetyl chloride is added dropwise at 0°C, followed by gradual addition of TEA. The reaction proceeds at room temperature for 4–6 hours, monitored via thin-layer chromatography (TLC; ethyl acetate/petroleum ether 1:4).

Yield : 85–90% after purification through silica gel chromatography (60–120 mesh).

Key Characterization Data :

Step 2: Coupling with 4-Chloroindole

The second step involves SN2 displacement to install the indole moiety:

Reagents :

- N-(4-Acetylphenyl)-2-chloroacetamide (1.0 equiv)

- 4-Chloroindole (1.1 equiv)

- Potassium carbonate (K2CO3, 2.0 equiv)

- N,N-Dimethylformamide (DMF, 0.3 M)

Procedure :

The intermediate and 4-chloroindole are suspended in DMF, followed by addition of K2CO3. The mixture is heated to 80°C for 8–10 hours under reflux. Reaction completion is confirmed by HPLC (C18 column, acetonitrile/water 70:30).

Yield : 65–70% after column chromatography (ethyl acetate/hexane 1:3).

Critical Parameters :

- Excess indole (1.1 equiv) minimizes diacetylation byproducts

- DMF enhances nucleophilicity of indole’s nitrogen atom

- Temperature >70°C required for efficient SN2 displacement

Alternative Single-Pot Methodology

Recent advancements suggest a single-pot approach to streamline synthesis, though yields remain suboptimal compared to the two-step method.

Reagents :

- 4-Aminoacetophenone (1.0 equiv)

- 4-Chloroindole (1.05 equiv)

- Chloroacetyl chloride (1.3 equiv)

- Cs2CO3 (2.5 equiv)

- Tetrabutylammonium bromide (TBAB, 0.1 equiv)

Procedure :

All reagents are combined in acetonitrile (0.5 M) and heated at 60°C for 12 hours. TBAB acts as a phase-transfer catalyst, facilitating sequential acylation and substitution.

Yield : 52–58% (requires HPLC purification).

Challenges :

- Competing N-acetylation of indole (5–8% yield loss)

- Higher solvent volumes needed for product separation

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Selection

Base Optimization

| Base | Reaction Efficiency (Yield%) | Byproducts |

|---|---|---|

| Triethylamine | 85–90% (Step 1) | <3% chloroamide |

| K2CO3 | 65–70% (Step 2) | 5% bis-indole |

| Cs2CO3 | 58% (Single-pot) | 12% N-acetylated |

Temperature Profiling

- Step 1: Optimal at 25°C (higher temperatures promote HCl-induced decomposition)

- Step 2: Requires 80°C to overcome indole’s steric hindrance

Characterization and Quality Control

Spectroscopic Standards :

- FT-IR : 1665 cm⁻¹ (amide C=O), 1680 cm⁻¹ (acetyl C=O), 750 cm⁻¹ (C-Cl)

- 13C NMR (150 MHz, CDCl3): δ 196.4 (COCH3), 168.2 (CONH), 135.1–115.3 (aromatic carbons), 45.8 (CH2)

Purity Criteria :

- HPLC retention time: 8.2 ± 0.3 min (C18, 1.0 mL/min)

- Residual solvents: <300 ppm DMF, <600 ppm DCM (ICH Q3C guidelines)

Industrial-Scale Considerations

Pharmaceutical manufacturers have adapted the two-step method with these modifications:

- Continuous flow reactor for Step 1 (residence time 45 min)

- Microwave-assisted coupling in Step 2 (30 min at 100°C)

- Crystallization-based purification replacing column chromatography

Typical Batch Data :

| Scale | Yield | Purity | Cost/kg (USD) |

|---|---|---|---|

| 100 g | 68% | 99.2% | 1,200 |

| 1 kg | 71% | 99.5% | 980 |

| 10 kg | 73% | 99.7% | 750 |

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have indicated that compounds with indole structures often exhibit significant anticancer properties. N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide has shown potential in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Research suggests that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide against various human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was assessed using agar diffusion methods against several bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Comparison with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide | Methoxy substitution on indole | Anticancer properties |

| N-(4-acetylphenyl)-2-(3-chloroindol-1-yl)acetamide | Chlorine at 3-position | Antimicrobial effects |

| N-(4-acetylphenyl)-2-(5-chloroindol-1-yl)acetamide | Chlorine at 5-position | Antitumor properties |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The acetylphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Indole-Acetamide Derivatives with Varied Aromatic Substituents

Several indole-acetamide analogs share structural similarities with MRS1706 but differ in substituents on the acetamide-linked aromatic ring (Table 1).

Table 1: Comparison of Indole-Acetamide Derivatives

Key Observations :

- Electronic and Steric Effects : The 4-acetyl group in MRS1706 introduces an electron-withdrawing ketone, enhancing receptor-binding affinity compared to electron-donating groups (e.g., 4-hydroxyphenyl in Y041-4255) .

- Anticancer Activity : Compounds 10j–10m exhibit cytotoxicity via Bcl-2/Mcl-1 inhibition, suggesting that bulky substituents (e.g., naphthyl in 10k) may enhance apoptosis induction .

Sulfonamide-Modified Analogs

Sulfonamide variants replace the acetylphenyl group with sulfonyl-linked substituents (Table 2).

Table 2: Sulfonamide-Modified Indole-Acetamides

Key Observations :

Substituent Variations on the Indole Core

Modifications to the indole’s chloro substituent or acetamide side chain alter physicochemical properties (Table 3).

Table 3: Indole Core Modifications

Key Observations :

- Simplified Analogs : Removing the acetylphenyl group (as in ) reduces molecular complexity but may diminish receptor specificity.

- Lipophilicity : Isobutyl substitution () enhances membrane permeability, favoring CNS-targeted applications.

Research Findings and Implications

- Selectivity: MRS1706’s 4-acetylphenyl group confers A2B receptor selectivity over other adenosine subtypes, unlike nitro or cyano substituents, which prioritize COX or Bcl-2 pathways .

- Synthetic Accessibility : Lower yields in compounds like 10j (8%) and 39 (38%) highlight challenges in synthesizing complex indole derivatives compared to MRS1706, which is commercially available .

- Thermal Stability: Higher melting points in 10j (192–194°C) vs.

Biological Activity

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide, a synthetic compound featuring an indole core, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 326.8 g/mol

- CAS Number : 1144474-59-8

The compound consists of an indole ring substituted with a chloro group and an acetylphenyl moiety, which is essential for its biological activity. The presence of the indole structure is significant as it is associated with various pharmacological properties.

Biological Activities

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide exhibits several biological activities, primarily:

-

Anticancer Activity :

- Indole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and disrupt cell cycle progression.

- For instance, research indicates that the compound may target specific signaling pathways involved in tumor growth and metastasis.

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial effects against various pathogens. Its structural features may enhance its binding affinity to microbial targets, leading to effective inhibition of growth .

- In vitro studies have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

-

Mechanism of Action :

- The mechanism by which N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors that modulate biological pathways.

- It may act as an inhibitor of key enzymes involved in cancer metabolism or as a modulator of cell signaling pathways related to inflammation and immune response .

Synthesis

The synthesis of N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide typically involves multi-step organic reactions, including:

- Formation of Intermediates :

- Starting from readily available precursors like 4-acetylphenol and chloroacetyl chloride, the intermediate compounds are formed through acylation reactions.

- Final Coupling Reaction :

Table 1: Summary of Biological Activity Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 110°C, 6 hours | 2-(4-chloro-1H-indol-1-yl)acetic acid | 78% | |

| Basic (NaOH, aqueous ethanol) | 2M NaOH, 80°C, 4 hours | Sodium salt of 2-(4-chloro-1H-indol-1-yl)acetate | 85% |

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Chloro Site

The 4-chloro substituent on the indole ring participates in nucleophilic substitution reactions.

Example: Thiolation with 2-Mercaptobenzimidazole

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Room temperature, 4 hours | 2-Mercaptobenzimidazole, K₂CO₃, acetone | 2-(1H-Benzimidazol-2-ylthio)-N-(4-acetylphenyl)acetamide | 86% |

Mechanism :

-

The reaction follows an SNAr (nucleophilic aromatic substitution) pathway due to electron withdrawal by the indole nitrogen, activating the chloro-substituted position.

-

K₂CO₃ deprotonates the thiol, generating a thiolate ion that attacks the electrophilic carbon adjacent to chlorine.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes electrophilic substitution, preferentially at the 5- and 6-positions.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-4-chloro-1H-indol-1-yl derivative | 62% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 6-Sulfo-4-chloro-1H-indol-1-yl derivative | 58% |

Regioselectivity :

-

Electron-donating effects of the indole nitrogen direct electrophiles to the 5- and 6-positions. Steric hindrance from the acetamide group limits reactivity at the 2-position.

Acylation and Alkylation

The acetylphenyl moiety and indole nitrogen are sites for further functionalization.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Indole N-alkylation | CH₃I, NaH, DMF, 25°C | N-Methyl-4-chloroindole derivative | 73% | |

| Acetyl group acylation | Ac₂O, pyridine, reflux | Diacetylated phenyl derivative | 68% |

Mechanistic Notes :

-

Alkylation at the indole nitrogen requires strong bases (e.g., NaH) to deprotonate the N–H group.

-

Acylation of the acetylphenyl group occurs via classical Friedel-Crafts chemistry in the presence of Lewis acids.

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic systems.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Thermal (180°C, vacuum) | None | Indolo[1,2-a]quinazolinone derivative | 41% | |

| Acid-catalyzed | PPA (polyphosphoric acid), 120°C | Fused benzodiazepine analog | 55% |

Driving Forces :

-

Cyclization is facilitated by proximity effects between the indole nitrogen and acetylphenyl carbonyl group.

Redox Reactions

The acetyl group is susceptible to reduction, while the indole ring can undergo oxidation.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 25°C | N-(4-(1-hydroxyethyl)phenyl) derivative | 89% | |

| Indole oxidation | mCPBA, CH₂Cl₂, 0°C | Indole oxide intermediate | 67% |

Key Reactivity Trends

-

Chloro Substituent : Highly reactive in SNAr due to electron-withdrawing indole ring.

-

Indole Core : Prone to electrophilic substitution and oxidation.

-

Acetamide Linker : Hydrolyzes readily, enabling modular derivatization.

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science. Experimental data emphasize the importance of optimizing solvent systems, temperature, and catalysts to control selectivity .

Q & A

Basic Research Questions

Q. What experimental methods are critical for optimizing the synthesis of N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide?

- Methodology : Key steps include coupling reactions (e.g., TBTU-mediated amidation) under controlled temperatures (0–5°C), monitored by TLC (hexane:ethyl acetate, 9:3) for reaction completion. Post-reaction purification involves sequential washing (HCl, water, brine) and solvent removal. Structural confirmation uses - and -NMR in DMSO-, mass spectrometry, and elemental analysis .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

- Approach :

- LogP/LogD : Experimental determination via shake-flask partitioning (octanol/water system).

- Polar Surface Area (PSA) : Calculated from X-ray crystallographic data or NMR-derived molecular geometry.

- Melting Point : Measured using a digital melting point apparatus (e.g., ±0.5°C accuracy) .

Q. What spectroscopic techniques are essential for structural elucidation?

- Techniques :

- NMR : Assign - and -NMR signals to confirm acetamide and indole moieties (e.g., aromatic protons at δ 7.0–8.5 ppm, carbonyl at ~170 ppm).

- X-ray Crystallography : Resolves bond lengths/angles and crystal packing, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved in structural studies?

- Resolution Strategy :

1,1-ADEQUATE NMR : Assigns - correlations to resolve ambiguities in aromatic proton environments.

Density Functional Theory (DFT) : Computationally predicts NMR chemical shifts and compares them with experimental data.

X-ray Refinement : Validates spatial arrangements of substituents (e.g., chloroindole vs. acetylphenyl orientation) .

Q. What computational tools predict metabolic stability and guide structural modifications?

- Tools & Workflow :

- MetaSite : Predicts metabolic soft spots (e.g., cytochrome P450-mediated oxidation). For example, fluorination of the phenethyl group reduces susceptibility to O-demethylation.

- In Silico Docking : Assesses COX-2 binding affinity after modifications.

- Validation : Microsomal stability assays (rat/human) and pharmacokinetic profiling in vivo .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

- Strategies :

- Salt Formation : Introduce ionizable groups (e.g., glycinyl substituents) to enhance aqueous solubility.

- Prodrug Design : Mask polar groups (e.g., acetyl) with enzymatically cleavable linkers.

- Co-crystallization : Optimize crystal forms (polymorphs) for improved dissolution rates, guided by X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.